molecular formula C38H38O14 B1487332 Fradimycin B CAS No. 1429166-72-2

Fradimycin B

Cat. No. B1487332
M. Wt: 718.7 g/mol
InChI Key: SBGGQXGOQWLPLU-JSBUERMESA-N
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Description

Fradimycin B is an aminoglycoside antibiotic, which is the major component of neomycin . It is produced by Streptomyces fradiae . Susceptible organisms include many gram-negative bacteria (but not Pseudomonas) and many strains of Staphylococcus . It is used topically in the treatment of skin, eye, and ear infections often in combination with steroids and other antimicrobials .


Molecular Structure Analysis

The molecular formula of Fradimycin B is C23H46N6O13 . Its structure was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses and chemical degradation .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Fradimycin B, isolated from marine Streptomyces fradiae, demonstrates significant antimicrobial and antitumor activities. It exhibits in vitro activity against Staphylococcus aureus and has shown potential in inhibiting cell growth in colon cancer and glioma. Fradimycin B notably arrests the cell cycle at the G0/G1 phase and induces apoptosis and necrosis in tumor cells, suggesting its utility in cancer treatment research (Xin et al., 2012).

Safety And Hazards

Fradimycin B is an antibiotic and should be used under medical supervision. It is not active against fungi, viruses, and most kinds of anaerobic bacteria . The risk or severity of adverse effects can be increased when Fradimycin B is combined with certain other drugs .

Future Directions

Fradimycin B has shown significant inhibition of cell growth in colon cancer and glioma with IC50 values ranging from 0.13 to 6.46 µM . This suggests potential future directions in exploring its applications in cancer treatment .

properties

IUPAC Name

(2S,4S,5S)-2,4-dimethyl-5-[(1E,3E,5E)-7-[(2R,3S,6R)-2-methyl-6-(2,3,5,8-tetrahydroxy-3-methyl-1,7,12-trioxo-2,4-dihydrobenzo[a]anthracen-9-yl)oxan-3-yl]oxy-7-oxohepta-1,3,5-trienyl]-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O14/c1-17-24(50-27(40)10-8-6-5-7-9-25-18(2)51-38(4,52-25)36(46)47)13-14-26(49-17)19-11-12-20-30(31(19)41)33(43)21-15-23(39)22-16-37(3,48)35(45)34(44)29(22)28(21)32(20)42/h5-12,15,17-18,24-26,35,39,41,45,48H,13-14,16H2,1-4H3,(H,46,47)/b6-5+,9-7+,10-8+/t17-,18+,24+,25+,26-,35?,37?,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGGQXGOQWLPLU-JSBUERMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)C=CC=CC=CC6C(OC(O6)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C5C(=C(C=C4C3=O)O)CC(C(C5=O)O)(C)O)O)OC(=O)/C=C/C=C/C=C/[C@H]6[C@@H](O[C@](O6)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fradimycin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
W Xin, X Ye, S Yu, XY Lian, Z Zhang - Marine Drugs, 2012 - mdpi.com
… of the cell cycle occurred following the treatment of fradimycin B (4), the DNA content was … 1.25 μM fradimycin B (4). The alteration occurring in the cell cycle suggested that fradimycin B (…
Number of citations: 75 www.mdpi.com
S Ganesan, G Velsamy, T Sivasudha… - World J Pharm …, 2013 - researchgate.net
… be new Fradimycin B isolated from marine Streptomyces fradiae strain PTZ0025. The Fradimycin B … The results demonstrated that the marine natural products particularly Fradimycin B, …
Number of citations: 4 www.researchgate.net
D Matulja, F Vranješević, M Kolympadi Markovic… - Molecules, 2022 - mdpi.com
… As reported by the authors, fradimycin A (61), fradimycin B (62) and analogue MK844-mF10 (63) exhibited potent inhibitory activity in vitro, against human colon cancer cells (HCT-15 …
Number of citations: 22 www.mdpi.com
D Raghuveer, VV Pai, TS Murali, R Nayak - ChemistrySelect, 2023 - Wiley Online Library
Anthraquinones having an anthracene core structure with two carbonyl groups are essential compounds in therapeutic applications. One of the growing concerns within the medical …
D Matulja, K Wittine, N Malatesti… - Current Medicinal …, 2020 - ingentaconnect.com
… Streptomyces fradiae strain PTZ0025, was used for further purification of fradimycin B (149) (Fig. 117) as a new … The complete stereochemistry of fradimycin B (149) was not reported. …
Number of citations: 38 www.ingentaconnect.com
GL Ma, L Xin, Y Liao, ZS Chong, H Candra… - Applied and …, 2022 - Am Soc Microbiol
… Several UTA-2 members display anticancer activity, with fradimycin B exhibiting a notable tumor cell-growth inhibitory activity (IC 50 = 0.13 μM). …
Number of citations: 1 journals.asm.org
R Khotimchenko, I Bryukhovetskiy, M Khotimchenko… - Biomedicines, 2021 - mdpi.com
… the marine precipitates along with two novel compounds named fradimycin A and fradimycin B. … Fradimycin B was found to be the most active compound in concentration between 0.625 …
Number of citations: 3 www.mdpi.com
C Schinke, T Martins, SCN Queiroz… - Journal of natural …, 2017 - ACS Publications
This review summarizes the reports on antibacterial compounds that have been obtained from marine-derived bacteria during the period 2010–2015. Over 50 active compounds were …
Number of citations: 90 pubs.acs.org
AMS Mayer, AD Rodríguez, O Taglialatela-Scafati… - Marine drugs, 2017 - mdpi.com
… [47]; a new capoamycin-type antibiotic fradimycin B (32), isolated from the marine Streptomyces fradiae strain PTZ0025 [48]; three novel cyclic bis-1,3 dialkylpyridiniums (33–35) from a …
Number of citations: 123 www.mdpi.com
A Choudhary, LM Naughton, I Montánchez… - Marine drugs, 2017 - mdpi.com
The marine environment is a rich source of chemically diverse, biologically active natural products, and serves as an invaluable resource in the ongoing search for novel antimicrobial …
Number of citations: 121 www.mdpi.com

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